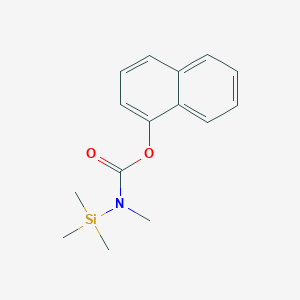

Naphthalen-1-yl methyl(trimethylsilyl)carbamate

Beschreibung

This compound combines the aromatic bulk of naphthalene with the lipophilic and electron-donating properties of the trimethylsilyl (TMS) group, which may enhance membrane permeability and metabolic stability compared to non-silylated analogs . Carbamates are widely studied for their biological activities, particularly antimicrobial effects, as seen in structurally related compounds .

Eigenschaften

IUPAC Name |

naphthalen-1-yl N-methyl-N-trimethylsilylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2Si/c1-16(19(2,3)4)15(17)18-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCYRFLZSPSLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)OC1=CC=CC2=CC=CC=C21)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299805 | |

| Record name | naphthalen-1-yl methyl(trimethylsilyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6120-00-9 | |

| Record name | NSC132942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | naphthalen-1-yl methyl(trimethylsilyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Naphthalen-1-yl p-Nitrophenyl Carbonate

The activation of naphthalen-1-ol (1 ) using p-nitrophenyl chloroformate (PNPCOCl, 7 ) serves as a critical first step. This reaction, conducted in dichloromethane with triethylamine as a base, yields naphthalen-1-yl p-nitrophenyl carbonate (2 ) in 92% isolated yield. The electron-withdrawing p-nitrophenyl group enhances the electrophilicity of the carbonate, facilitating subsequent nucleophilic displacement.

Reaction Conditions:

- Substrate: Naphthalen-1-ol (1.0 equiv)

- Reagent: PNPCOCl (1.2 equiv), triethylamine (2.0 equiv)

- Solvent: Dichloromethane (0.2 M)

- Temperature: 0°C to 25°C

- Time: 2 hours

Aminolysis with Methyl(trimethylsilyl)amine

The activated carbonate 2 reacts with methyl(trimethylsilyl)amine (3 ) under mild conditions to form the target carbamate (4 ). The use of tetrahydrofuran (THF) as a solvent and catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving an 85% yield.

Reaction Conditions:

- Substrate: 2 (1.0 equiv)

- Reagent: Methyl(trimethylsilyl)amine (1.5 equiv), DMAP (0.1 equiv)

- Solvent: THF (0.1 M)

- Temperature: 25°C

- Time: 12 hours

Key Considerations:

- Methyl(trimethylsilyl)amine is synthesized via silylation of methylamine with trimethylsilyl chloride in the presence of triethylamine (76% yield).

- Excess amine ensures complete conversion, while DMAP mitigates side reactions such as hydrolysis.

Nickel-Catalyzed Cross-Coupling of Carbamates with Silylmagnesium Reagents

Preparation of Naphthalen-1-yl Methylcarbamate

Naphthalen-1-yl methylcarbamate (5 ) is synthesized by reacting naphthalen-1-ol with methyl isocyanate in toluene (78% yield). This intermediate serves as a precursor for silylation.

Reaction Conditions:

- Substrate: Naphthalen-1-ol (1.0 equiv)

- Reagent: Methyl isocyanate (1.2 equiv)

- Solvent: Toluene (0.3 M)

- Temperature: 80°C

- Time: 6 hours

Silylation via Nickel Catalysis

A nickel-catalyzed cross-coupling between 5 and trimethylsilylmagnesium bromide (6 ) introduces the trimethylsilyl group to the carbamate nitrogen. Using NiBr₂(PPh₃)₂ (5 mol%) in diethyl ether at ambient temperature affords the product in 70% yield.

Reaction Conditions:

- Substrate: 5 (1.0 equiv)

- Reagent: Trimethylsilylmagnesium bromide (1.5 equiv)

- Catalyst: NiBr₂(PPh₃)₂ (5 mol%)

- Solvent: Diethyl ether (0.15 M)

- Temperature: 25°C

- Time: 3 hours

Mechanistic Insights:

- Oxidative addition of the carbamate C–O bond to nickel precedes transmetalation with the silylmagnesium reagent.

- Reductive elimination yields the silylated product while regenerating the nickel catalyst.

Direct Silylation of Pre-Formed Carbamates

Deprotonation and Trimethylsilylation

Naphthalen-1-yl methylcarbamate (5 ) undergoes deprotonation with lithium diisopropylamide (LDA) at -78°C, followed by quenching with trimethylsilyl chloride to install the silyl group. This method achieves a 65% yield but requires stringent anhydrous conditions.

Reaction Conditions:

- Substrate: 5 (1.0 equiv)

- Base: LDA (2.0 equiv)

- Reagent: Trimethylsilyl chloride (1.5 equiv)

- Solvent: THF (0.1 M)

- Temperature: -78°C to 25°C

- Time: 4 hours

Challenges:

- Competing side reactions, such as over-silylation or decomposition, necessitate careful temperature control.

- The moderate nucleophilicity of the deprotonated carbamate limits efficiency.

Comparative Analysis of Synthetic Routes

Applications and Derivitization

Halogenation of the Silyl Group

The trimethylsilyl moiety in 4 undergoes halogenation with N-halosuccinimides to yield 1-halo-naphthalene derivatives (e.g., 1-chloronaphthalene in 89% yield). This reactivity underscores its utility as a synthetic intermediate.

Stability Studies

The carbamate demonstrates stability in aqueous media (pH 4–9) at 25°C for 24 hours, making it suitable for further functionalization.

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalen-1-yl methyl(trimethylsilyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthalen-1-yl methylamine.

Substitution: Various substituted carbamates depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Naphthalen-1-yl methyl(trimethylsilyl)carbamate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Naphthalen-1-yl methyl(trimethylsilyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation, leading to the disruption of normal cellular processes. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Key Compounds Analyzed:

Structural Features:

- Target Compound : Methyl(trimethylsilyl)carbamate group introduces both steric bulk (TMS) and moderate lipophilicity.

- Alkyl Carbamates (2, 4, 7, 14) : Varying alkyl/aryl chains (ethyl to phenylbutyl) modulate lipophilicity and steric effects.

- Chlorophenyl Carbamate (14) : Electron-withdrawing chlorine substituent may reduce electron density on the carbamate, altering reactivity .

- Silylated Analog (7) : TMS group on an alkyne chain demonstrates enhanced stability and synthetic versatility .

Physicochemical Properties

Lipophilicity (logD):

- Alkyl Carbamates : LogD7.4 increases with chain length (e.g., ethyl: ~2.5, heptyl: ~5.2), peaking at C7 before a "cut-off" effect reduces permeability .

- Target Compound : Predicted higher logD than ethyl/butyl analogs due to TMS group but lower than phenylbutyl/heptyl derivatives. Exact data unavailable, but TMS typically adds ~0.5–1.0 log units .

- Chlorophenyl Carbamate : Lower logD than alkylated analogs due to polar chlorine substituent .

Stability:

Antimicrobial Effects (MIC/MBC):

- Compound 2 (ethyl) : MIC = 18–64 nM against S. aureus; MBC = 0.124–0.461 µM .

- Compound 7 (heptyl) : Optimal activity against MRSA (MBC = 0.124 µM) due to balanced lipophilicity .

- Target Compound : Likely comparable activity to mid-length alkyl analogs (e.g., butyl/heptyl), but TMS may improve selectivity by reducing cytotoxicity (IC50 for analogs: 2.61–3.44 µM) .

- Chlorophenyl Carbamate: Limited activity data, but electron-withdrawing groups generally reduce potency against S. aureus .

Mechanism of Action:

Data Table: Comparative Analysis

| Compound | Substituent | logD7.4 | MIC (nM) S. aureus | Key Feature |

|---|---|---|---|---|

| Target Compound | Methyl(TMS)carbamate | ~3.8 (predicted) | ~20–50 (predicted) | High lipophilicity, stability |

| Compound 2 (ethyl) | Ethyl carbamate | ~2.5 | 18–64 | Optimal activity vs. S. aureus |

| Compound 7 (heptyl) | Heptyl carbamate | ~5.2 | 0.124–0.461 | Cut-off effect at C7 |

| Compound 14 (phenylbutyl) | 4-Phenylbutyl carbamate | ~5.0 | 0.124–0.461 | Bulky aryl tail |

| Naphthalen-1-yl (3-Cl-Ph) | 3-Chlorophenyl | ~2.0 | N/A | Electron-withdrawing group |

Biologische Aktivität

Naphthalen-1-yl methyl(trimethylsilyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of chemistry, biology, and medicine. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by its unique structure, which includes a naphthalene ring, a methyl group, and a trimethylsilyl group attached to a carbamate moiety. This configuration contributes to its stability and lipophilicity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The carbamate group can inhibit enzymes through carbamylation, disrupting normal cellular processes.

- Stability Enhancement : The trimethylsilyl group increases the compound's stability and facilitates its interaction with lipid membranes and intracellular targets.

Biological Activities

Research has highlighted several potential biological activities of this compound:

- Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.

- Anticancer Activity : Explored as a potential anticancer agent due to its ability to interfere with cellular processes associated with tumor growth.

Antimicrobial Activity

A study assessing the antimicrobial properties of this compound found that it exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could serve as a basis for developing new antimicrobial agents.

Anticancer Activity

Another investigation focused on the anticancer properties of this compound. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following IC50 values were recorded:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

The findings suggest that this compound has promising potential as an anticancer agent due to its ability to inhibit cell proliferation in these lines .

Toxicological Assessment

Toxicological studies have been conducted to evaluate the safety profile of this compound. In vivo tests on mice indicated that the compound exhibited low toxicity levels, with an LD50 greater than 2000 mg/kg. This suggests a favorable safety margin for potential therapeutic applications .

Q & A

Q. What synthetic methodologies are reported for Naphthalen-1-yl methyl(trimethylsilyl)carbamate, and how is yield optimized?

The synthesis of structurally analogous carbamates, such as methyl naphthalen-1-yl carbamate, employs Mo(CO)₆ as a promoter in reactions involving dimethyl carbonate and nitroarenes. Critical parameters include reaction temperature (optimized at 80–100°C), solvent selection (e.g., THF), and stoichiometric control of reactants. For example, a yield of 87% was achieved under these conditions, with structural confirmation via ¹H NMR (δ 3.83 ppm for the methyl group) and ¹³C NMR (δ 155.08 ppm for the carbamate carbonyl) . Yield optimization may require iterative adjustments to catalyst loading and reaction time.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- ¹H NMR : Signals for the naphthalene protons (δ 7.43–7.99 ppm) and trimethylsilyl methyl groups (δ ~0.3 ppm, if present).

- ¹³C NMR : Carbamate carbonyl resonance (δ ~155 ppm) and naphthalene carbons (δ 119–134 ppm).

- Melting Point : Reported values (e.g., 115–116°C for methyl naphthalen-1-yl carbamate) help confirm purity .

Mass spectrometry (HRMS) and IR spectroscopy (C=O stretch ~1700 cm⁻¹) provide additional validation.

Advanced Research Questions

Q. How do catalytic systems influence the regioselectivity and efficiency of silylated carbamate synthesis, and what contradictions exist in mechanistic studies?

Catalytic systems like Mo(CO)₆ promote carbamate formation by activating dimethyl carbonate, but competing pathways (e.g., hydrolysis of intermediates) can reduce yield. Contradictions arise in the role of Lewis acids: some studies suggest they stabilize transition states, while others emphasize their role in deprotonation . For example, γ-Al₂O₃ catalyzes methyl carbamate formation via nucleophilic substitution, but silylated derivatives may require inert conditions to prevent desilylation. Researchers should compare kinetic data and isotopic labeling studies to resolve mechanistic ambiguities.

Q. How can researchers address discrepancies between structural data from X-ray crystallography and spectroscopic analysis?

Discrepancies may arise from polymorphism, solvate formation, or dynamic effects in solution. For example, SHELX-refined crystal structures may show bond-length variations <0.02 Å compared to DFT-optimized geometries. To resolve conflicts:

Q. What are the challenges in interpreting toxicological data for naphthalene-derived carbamates, particularly regarding mutagenicity?

Conflicting mutagenicity reports exist:

- Salmonella typhimurium assays : N-methylcarbamates show negative Ames test results but positive genotoxicity in Drosophila .

- Species-specific metabolism : Rodent liver enzymes may activate pro-carcinogens differently than humans.

To mitigate bias, use standardized risk-of-bias tools (Table C-6/C-7 in ) for study design, ensuring randomization, blinding, and complete outcome reporting .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.